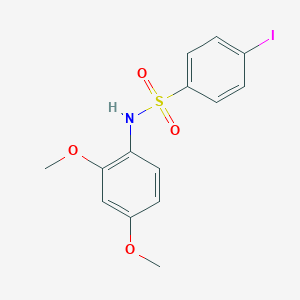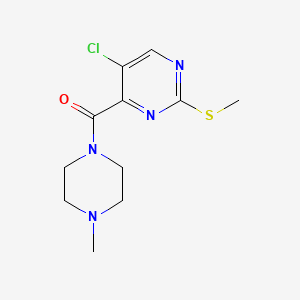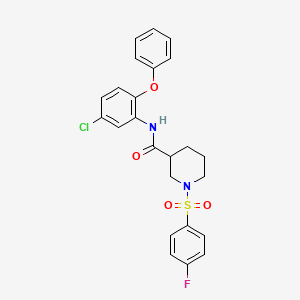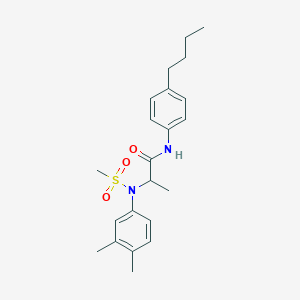
N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide
描述
N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide: is an organic compound that features both aromatic and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,4-dimethoxyaniline: This can be achieved by methylation of 2,4-dihydroxyaniline.
Formation of 2,4-dimethoxyphenylamine: The 2,4-dimethoxyaniline is then reacted with sulfonyl chloride to form the sulfonamide.
Iodination: The final step involves the iodination of the benzene ring using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The aromatic rings in N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: The iodine atom makes it a suitable candidate for coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can be used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Coupling Reactions: Biaryl compounds formed through the coupling of the aromatic rings.
科学研究应用
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its ability to undergo coupling reactions.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its sulfonamide group.
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide in biological systems is primarily through its interaction with enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can lead to antibacterial effects.
相似化合物的比较
- N-(2,4-dimethoxyphenyl)-4-bromobenzenesulfonamide
- N-(2,4-dimethoxyphenyl)-4-chlorobenzenesulfonamide
- N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide
Uniqueness: The presence of the iodine atom in N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide makes it particularly suitable for coupling reactions, which is a distinct advantage over its bromine, chlorine, and fluorine analogs. Additionally, the methoxy groups provide electron-donating effects that can influence the reactivity and stability of the compound.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHFIGGFZDGBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4233462.png)

![N-benzyl-N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea](/img/structure/B4233470.png)
![1-(2,4-dimethylphenyl)-3-[(4-hydroxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4233476.png)
![2-[3-Hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]acetonitrile](/img/structure/B4233483.png)
![dimethyl 2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4233507.png)
![2-[2-iodo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(2-methylphenyl)acetamide;dihydrochloride](/img/structure/B4233514.png)
![4-(benzyloxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4233524.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4233531.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B4233546.png)
![3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE](/img/structure/B4233547.png)
![3,3-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B4233550.png)


